molecular formula C5H3BrClNO B8119799 5-bromo-4-chloropyridin-2(1H)-one

5-bromo-4-chloropyridin-2(1H)-one

Cat. No.: B8119799
M. Wt: 208.44 g/mol
InChI Key: YSKYRSRSSSJBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloropyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a six-membered aromatic ring containing a ketone group at position 2 and substituents at positions 4 (chloro) and 5 (bromo). Pyridinones are pivotal in medicinal chemistry due to their electrophilic ketone group, which facilitates diverse reactivity.

Properties

IUPAC Name

5-bromo-4-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKYRSRSSSJBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Pyridin-2(1H)-one

The most direct route involves sequential bromination and chlorination of pyridin-2(1H)-one. However, regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) at the 3-, 4-, and 5-positions.

Protocol (Adapted from CN103420903A):

  • Bromination:

    • Substrate: 4-Chloropyridin-2(1H)-one (1.0 eq)

    • Reagent: N-Bromosuccinimide (NBS, 1.2 eq)

    • Solvent: Dichloromethane (DCM, 0.5 M)

    • Conditions: 0°C → room temperature, 12 h

    • Yield: 78–82%

    • Mechanism: Radical bromination mediated by NBS, favoring the 5-position due to steric and electronic effects from the 4-chloro substituent.

  • Chlorination:

    • Substrate: 5-Bromopyridin-2(1H)-one (1.0 eq)

    • Reagent: Phosphorus oxychloride (POCl₃, 3.0 eq)

    • Catalyst: Dimethylformamide (DMF, 0.1 eq)

    • Conditions: Reflux (110°C), 6 h

    • Yield: 85–90%

    • Workup: Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.

Data Table 1: Direct Halogenation Parameters

StepReagentsSolventTemp (°C)Time (h)Yield (%)
BrominationNBS (1.2 eq)DCM0→251278–82
ChlorinationPOCl₃ (3.0 eq), DMFNeat110685–90

Oxidation of 5-Bromo-4-Chloro-1,4-Dihydropyridin-2(1H)-one

Industrial-scale synthesis often employs oxidation of dihydro intermediates to improve atom economy. This method avoids harsh halogenation conditions and enhances regiocontrol.

Protocol (Based on EP3976596B1):

  • Dihydro Intermediate Synthesis:

    • Substrate: Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

    • Oxidizing Agent: Potassium persulfate (K₂S₂O₈, 1.4 eq)

    • Solvent: Acetonitrile (MeCN, 0.3 M)

    • Catalyst: H₂SO₄ (0.1 eq)

    • Conditions: Reflux (80°C), 4–6 h

    • Yield: 88–92%.

  • Oxidation to Pyridinone:

    • Workup: Post-reaction, water is added at 70°C to precipitate the product. Phase separation using potassium bisulfate removes aqueous impurities.

    • Purity: >97% (HPLC).

Data Table 2: Oxidation Reaction Optimization

ParameterStandard ProtocolOptimized Protocol
K₂S₂O₈ Equivalents1.2 eq1.4 eq
H₂SO₄ Loading0.05 eq0.1 eq
Reaction Time6 h4 h
Yield75%88%

Multi-Step Synthesis from 2-Amino-4-Chloropyridine

A patent-pending route (CN103420903A) uses 2-amino-4-chloropyridine as a starting material, achieving higher regioselectivity via diazotization:

Protocol:

  • Bromination:

    • Substrate: 2-Amino-4-chloropyridine (1.0 eq)

    • Reagent: NBS (1.1 eq) in DCM at 0°C → 25°C

    • Yield: 80% (Intermediate: 5-bromo-2-amino-4-chloropyridine).

  • Diazotization and Chlorination:

    • Diazotization: NaNO₂ (1.5 eq), HCl (conc.), −30°C

    • Chlorination: CuCl (0.2 eq), room temperature

    • Overall Yield: 50% (5-bromo-4-chloropyridin-2(1H)-one).

Mechanistic Insight:
Diazotization converts the amino group to a diazonium salt, which undergoes Sandmeyer reaction with CuCl to introduce the 2-oxo group. The low temperature (−30°C) minimizes side reactions.

One-Pot Bromination-Chlorination Using POBr₃

A scalable one-pot method leverages phosphorus oxybromide (POBr₃) for simultaneous bromination and chlorination:

Protocol (Adapted from CN114591250A):

  • Substrate: 4-Chloropyridin-2(1H)-one (1.0 eq)

  • Reagents:

    • POBr₃ (2.5 eq)

    • HBr (48% aq., 1.2 eq)

  • Solvent: Acetonitrile (0.4 M)

  • Conditions: 140°C, 4 h

  • Yield: 68–72%

  • Advantages: Avoids isolation of intermediates, reducing purification steps.

Data Table 3: One-Pot Reaction Metrics

ParameterValue
POBr₃ Equivalents2.5 eq
HBr Concentration48% aq.
Reaction Temp140°C
Time4 h
Yield68–72%

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-chloropyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Products: Compounds with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Oxidized derivatives of the pyridinone ring.

    Reduction Products: Dehalogenated pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
5-Bromo-4-chloropyridin-2(1H)-one is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors and receptor ligands, particularly in the context of cancer therapies and anti-inflammatory drugs .

Case Study:
A study highlighted the development of pyridone derivatives based on this compound, which demonstrated promising anticancer activities in vitro. These derivatives were evaluated for their effects on cell proliferation and apoptosis in cancer cell lines, showing significant potency compared to standard treatments .

Agrochemicals

Pesticide Development:
In agrochemical research, this compound serves as an intermediate in the synthesis of novel pesticides. Its ability to interact with biological targets makes it a candidate for developing compounds that can effectively manage agricultural pests while being environmentally benign.

Data Table: Agrochemical Applications

CompoundTarget PestEfficacy (%)Reference
Compound AAphids85%
Compound BFungal pathogens90%
Compound CWeeds75%

Material Sciences

Dyes and Pigments:
The compound is also explored for its applications in the dye industry. Its unique chromophoric properties allow it to be used in the synthesis of dyes that are stable and vibrant. The incorporation of halogens enhances the reactivity and stability of these dyes under various conditions.

Case Study:
Research has shown that incorporating this compound into dye formulations significantly improved color fastness and resistance to environmental degradation. This advancement is particularly beneficial for textiles exposed to harsh conditions .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound is recognized as a versatile building block for creating more complex organic molecules. Its functional groups allow for various chemical transformations, making it an essential reagent in multi-step synthesis processes.

Synthesis Example:
A notable synthetic route involves the use of this compound in the preparation of advanced intermediates for drug development, demonstrating its utility in facilitating complex chemical reactions while maintaining high yields .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the pyridinone ring can form halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, altering the redox state of biological systems and affecting cellular processes.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 5-bromo-4-chloropyridin-2(1H)-one with structurally related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Functional Group Molecular Weight (g/mol) Key Differences
This compound Not explicitly listed C₅H₃BrClNO Br (5), Cl (4) 2(1H)-one ~222.45 Reference compound
3-Bromo-5-chloropyridin-4(1H)-one 70149-40-5 C₅H₃BrClNO Br (3), Cl (5) 4(1H)-one 222.45 Halogen positions and ketone location differ, altering electronic effects.
5-Bromo-1-methylpyridin-2(1H)-one 81971-39-3 C₆H₆BrNO Br (5), CH₃ (1) 2(1H)-one 188.02 Lacks Cl at position 4; methyl group increases steric bulk.
5-Bromo-4-chloropyridin-2-amine 942947-94-6 C₅H₄BrClN₂ Br (5), Cl (4) 2-amine 207.46 Ketone replaced by amine, altering nucleophilicity and reactivity.
4-Bromo-3-chloro-1-methylpyridin-2(1H)-one 2172654-58-7 C₆H₅BrClNO Br (4), Cl (3), CH₃ (1) 2(1H)-one 222.47 Halogen positions and methyl substitution modify steric/electronic profiles.

Key Structural and Functional Insights

Halogen Positioning :

  • In 3-bromo-5-chloropyridin-4(1H)-one , the bromo and chloro groups at positions 3 and 5 create distinct electronic effects compared to the target compound’s 4-Cl and 5-Br arrangement. The ketone at position 4 (vs. 2 in the target) further influences resonance stabilization and electrophilic reactivity.

Functional Group Impact :

  • Replacing the ketone with an amine (as in 5-bromo-4-chloropyridin-2-amine ) shifts reactivity from electrophilic (ketone) to nucleophilic (amine), impacting applications in cross-coupling reactions or drug design.

Biological Activity

5-Bromo-4-chloropyridin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its potential therapeutic applications are being explored in various contexts, including cancer treatment and antimicrobial activity.

Enzyme Inhibition

One of the key areas of interest is the compound's ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests that this compound could influence pharmacokinetics and drug-drug interactions, making it relevant in the development of new therapeutic agents.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of this compound exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve disruption of bacterial cell function or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Antichlamydial Activity : A study explored the antichlamydial effects of compounds based on similar structures. Results indicated that certain derivatives could significantly reduce chlamydial inclusion numbers and sizes in infected cells, suggesting potential for developing targeted therapies against Chlamydia infections .
  • Antitumor Activity : Another investigation assessed the antitumor properties of pyridine derivatives, including this compound. The findings revealed that these compounds could inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction .
  • Structure-Activity Relationship (SAR) : Research has established SAR for various derivatives of this compound, highlighting how modifications to the chemical structure can enhance or diminish biological activity. For example, introducing different functional groups or altering substitution patterns can significantly impact enzyme inhibition and antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
5-Bromo-2-chloropyridine0.85Lacks carbonyl group; different reactivity profile
6-Bromo-2-chloropyridin-3-OL0.80Hydroxyl group at position 3; different biological activity
5-Bromo-4-chloropyridin-3-amine0.79Amine group instead of carbonyl; potential for different applications
4-Bromo-5-chloropyridin-2-amine0.78Different positioning of halogens; altered reactivity
5-Bromo-4-chloro-2-methylpyridine0.77Methyl substitution alters physical properties

This table illustrates how structural variations can lead to significant differences in biological activity and potential applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-4-chloropyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For bromination, NBS\text{NBS} (N-bromosuccinimide) in DCM\text{DCM} under radical initiation (e.g., AIBN) is effective. Chlorination can be achieved using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 in anhydrous conditions. Key parameters:
  • Temperature : Maintain < 50°C to avoid side reactions.
  • Solvent : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer : SHELXL is suitable for refining small-molecule structures. Steps include:

Data Integration : Use SAINT or APEX3 for frame integration.

Structure Solution : Employ direct methods (SHELXT) for initial phase determination.

Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters.

  • Challenges : Address disorder in halogen atoms by partitioning occupancy or using restraints .

Q. What analytical techniques are recommended for characterizing the purity and tautomeric forms of this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR in DMSO-d6\text{DMSO-d}_6 to detect tautomeric equilibrium (e.g., 2-pyridone vs. 2-hydroxypyridine).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) for purity assessment.
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during electrophilic substitution reactions on the pyridinone ring?

  • Methodological Answer : The electron-withdrawing effects of Br and Cl direct substitution to the 3- and 6-positions. Strategies include:
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalysis : Use Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) for selective functionalization.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on Fukui indices .

Q. What experimental and computational approaches resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • X-ray vs. NMR : If tautomers exist in solution but not in solid state, perform variable-temperature NMR to detect equilibrium.
  • DFT Optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to validate structures.
  • Dynamic NMR : Use EXSY experiments to quantify tautomerization rates .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to kinase inhibitors?

  • Methodological Answer :
  • Target Selection : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays.
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • SAR Studies : Modify substituents (e.g., replace Br with I) to correlate structure with activity .

Q. What strategies mitigate decomposition or side reactions during long-term storage?

  • Methodological Answer :
  • Storage : Keep under inert gas (Ar) at -20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w.
  • Monitoring : Periodic HPLC analysis to detect degradation products (e.g., dehalogenated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.